5-Ethyl vs. 5-Methyl vs. 5-Halogen Substitution: Differential Anti-HIV-1 Potency in Primary Human Lymphocytes
A systematic SAR study evaluated a panel of 5-substituted 2′,3′-dideoxyuridine analogs for anti-HIV-1 activity in primary human lymphocytes. The 5-ethyl substituted analog exhibited an EC50 of 2.4 μM, distinguishing it from the 5-methyl analog (EC50 = 27 μM) and the 5-unsubstituted ddU (EC50 >100 μM). Halogen-substituted analogs showed divergent potency profiles, with 5-fluoro (EC50 = 12 μM), 5-bromo (EC50 = 7.7 μM), and 5-iodo (EC50 = 4.1 μM) substitutions all demonstrating higher EC50 values (lower potency) than the 5-ethyl compound [1]. This quantitative ranking demonstrates that the 5-ethyl substituent confers intermediate but distinct potency relative to other 5-substituents within the same dideoxyuridine scaffold.
| Evidence Dimension | Anti-HIV-1 Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.4 μM |
| Comparator Or Baseline | 5-Methyl-ddU (EC50 = 27 μM); 5-Unsubstituted ddU (EC50 >100 μM); 5-Fluoro-ddU (EC50 = 12 μM); 5-Bromo-ddU (EC50 = 7.7 μM); 5-Iodo-ddU (EC50 = 4.1 μM) |
| Quantified Difference | 5-Ethyl is 11.3× more potent than 5-methyl; >42× more potent than unsubstituted ddU; 5× more potent than 5-fluoro; 3.2× more potent than 5-bromo; 1.7× more potent than 5-iodo |
| Conditions | Primary human lymphocytes infected with HIV-1; EC50 measured as compound concentration required to inhibit viral replication by 50% |
Why This Matters
For researchers requiring a 2′,3′-dideoxyuridine scaffold with measurable but not maximal anti-HIV-1 activity—such as in mechanistic studies of partial inhibition or in combination regimens where excessive potency might confound synergistic analysis—5-Et-ddU offers a quantitatively defined intermediate activity level not available with unsubstituted ddU or other 5-substituted variants.
- [1] Chu CK, Schinazi RF, Ahn MK, et al. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells. J Med Chem. 1989;32(3):612-617. doi:10.1021/jm00123a020 View Source
